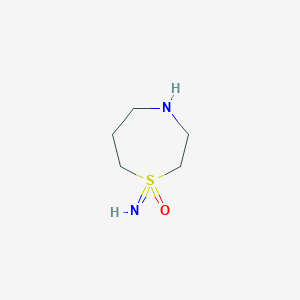
N-butyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BMMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMMT belongs to the family of triazole-based compounds, which have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Research has developed practical synthesis methods for compounds with similar structures, showcasing advancements in chemical synthesis, such as the Suzuki−Miyaura reaction, which is crucial for creating complex organic molecules (Ikemoto et al., 2005).
- Catalytic Activity and Metal Complexes : Studies have explored the synthesis of palladium(II) complexes with triazole-based ligands, indicating the potential for these compounds in catalysis and the development of new materials (Turek et al., 2014).
Biological and Environmental Applications
- Antimicrobial Properties : Triazole derivatives have been evaluated for antimicrobial activities, demonstrating significant potential as therapeutic agents against various bacterial and fungal pathogens (Pokhodylo et al., 2021).
- Environmental Impact and Remediation : The fate of nitrification and urease inhibitors in environmental systems like bank filtration has been studied, highlighting the importance of such compounds in agricultural practices and water treatment (Zeeshan et al., 2023).
Advanced Materials and Applications
- Polyamide Synthesis : Research into the synthesis of polyamides based on ether-carboxylic acids derived from structural analogs shows the application of these compounds in creating new polymers with potential uses in various industries (Hsiao et al., 2000).
Eigenschaften
IUPAC Name |
2-[(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c1-27-12-4-6-15(16(8-12)28-2)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMKKFWAQFXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2655522.png)


![(R)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2655526.png)

![3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2655531.png)
![3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655532.png)


![9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2655535.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2655536.png)

